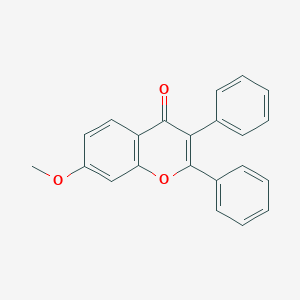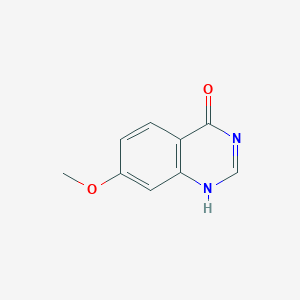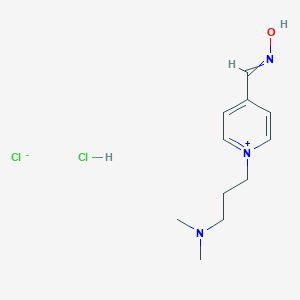
propyl-1-14C alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl-1-14C alcohol, also known as 1-propanol labeled with carbon-14 at the first carbon atom, is a radioactive isotope of 1-propanol. This compound is used primarily in scientific research to trace and study metabolic pathways, reaction mechanisms, and other biochemical processes. The carbon-14 isotope allows researchers to track the movement and transformation of the compound within biological systems due to its radioactive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Hydroformylation of Ethylene: : The most common method for synthesizing 1-propanol involves the hydroformylation of ethylene.
-
Grignard Reaction: : Another method involves the reaction of a Grignard reagent with formaldehyde, followed by hydrolysis to yield 1-propanol .
Industrial Production Methods
Industrial production of 1-propanol typically follows the hydroformylation route due to its efficiency and scalability. The process involves the use of catalysts such as cobalt or rhodium complexes to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : 1-Propanol can be oxidized to propanal and further to propanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide .
-
Reduction: : 1-Propanol can be reduced to propane using strong reducing agents like lithium aluminum hydride .
-
Substitution: : 1-Propanol can undergo substitution reactions to form alkyl halides when reacted with hydrogen halides .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride
Hydrogen Halides: Hydrochloric acid, hydrobromic acid
Major Products Formed
Oxidation: Propanal, propanoic acid
Reduction: Propane
Substitution: Propyl halides
Wissenschaftliche Forschungsanwendungen
Propyl-1-14C alcohol is extensively used in scientific research due to its radioactive labeling, which allows for precise tracking and analysis. Some of its applications include:
Metabolic Studies: Used to trace metabolic pathways in organisms by monitoring the incorporation and transformation of the labeled carbon atom.
Reaction Mechanism Studies: Helps in elucidating the mechanisms of various chemical reactions by tracking the movement of the labeled carbon atom.
Pharmacokinetics: Used in drug development to study the absorption, distribution, metabolism, and excretion of pharmaceuticals.
Environmental Studies: Employed to study the degradation and environmental fate of organic compounds.
Wirkmechanismus
The mechanism of action of propyl-1-14C alcohol involves its incorporation into biochemical pathways where it undergoes various transformations. The radioactive carbon-14 isotope allows researchers to monitor these transformations using techniques such as autoradiography and liquid scintillation counting . The molecular targets and pathways involved depend on the specific biochemical processes being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanol-14C: A simpler alcohol with one carbon atom labeled with carbon-14.
Ethanol-14C: A two-carbon alcohol labeled with carbon-14.
Isopropanol-14C: A three-carbon alcohol with the carbon-14 label on the second carbon atom.
Uniqueness
Propyl-1-14C alcohol is unique due to its specific labeling at the first carbon atom, which provides distinct advantages in tracing and studying primary metabolic pathways and reactions involving the terminal carbon atom
Eigenschaften
IUPAC Name |
(114C)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i3+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDERNNFJNOPAEC-YZRHJBSPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[14CH2]O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480192 |
Source


|
| Record name | propyl-1-14C alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16504-75-9 |
Source


|
| Record name | propyl-1-14C alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one](/img/structure/B102943.png)





